Triacont-7-en-11-one
Description
Properties
CAS No. |
63408-55-9 |
|---|---|
Molecular Formula |
C30H58O |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
triacont-7-en-11-one |
InChI |
InChI=1S/C30H58O/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-30(31)28-26-24-22-12-10-8-6-4-2/h22,24H,3-21,23,25-29H2,1-2H3 |
InChI Key |
PFBOVTIFMARRJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)CCC=CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triacont-7-en-11-one typically involves the use of long-chain alkenes and ketones. One common method is the oxidation of triacont-7-ene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound can involve the catalytic hydrogenation of long-chain fatty acids followed by selective oxidation. This process is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triacont-7-en-11-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2) in the presence of a catalyst
Major Products
Oxidation: Triacontanoic acid
Reduction: Triacont-7-en-11-ol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Triacont-7-en-11-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Triacont-7-en-11-one involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural Analogues
- 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): A phosphorus-containing flame retardant with a bridged bicyclic structure.
- Its lack of double bonds or ketones results in lower reactivity compared to Triacont-7-en-11-one.
Functional Group Comparisons
| Compound | Functional Groups | Key Properties | Applications |
|---|---|---|---|
| This compound | Ketone, alkene | Hypothetical: Thermal stability, polarity | Polymers, surfactants (?) |
| DOPO | Phosphaphenanthrene oxide | Flame retardancy, char formation | Epoxy resins, composites |
| Triacontanol (C₃₀H₆₂O) | Primary alcohol | Plant growth regulation | Agriculture, cosmetics |
Note: Data for this compound is speculative due to lack of direct evidence.
Thermal and Chemical Stability
- DOPO Derivatives : Exhibit high thermal stability (decomposition >300°C) due to aromatic phosphorus structures, whereas aliphatic ketones like this compound may degrade at lower temperatures (~200–250°C) .
- Alkenes vs. Alkanes : The double bond in this compound increases reactivity (e.g., susceptibility to oxidation) compared to fully saturated analogues like triacontane.
3. Research Gaps and Challenges
The absence of peer-reviewed studies on this compound in the provided evidence highlights significant gaps in literature. Key challenges include:
- Synthesis Complexity : Long-chain ketones often require multi-step reactions with low yields.
- Characterization : Analytical techniques (e.g., NMR, FTIR) for such large molecules demand advanced instrumentation.
4. Further research is essential to validate its properties and applications relative to established compounds like DOPO or triacontanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
